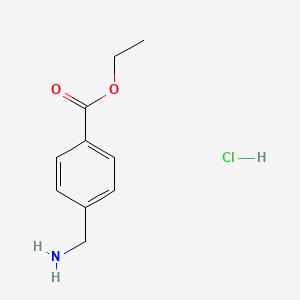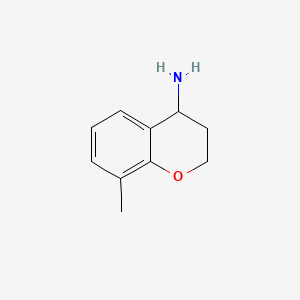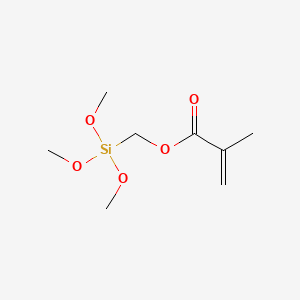
2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester
描述
2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester, also known as Trimethoxysilylmethyl Acrylate (TMSA), is an important chemical compound used in a variety of scientific applications. It is a silane monomer which is used to create polymers and other materials with a variety of properties1.
Synthesis Analysis
TMSA is used as a cross-linking agent in the synthesis of polymers and other materials. It is also used in the synthesis of polyurethanes, polysiloxanes, and other polymers1. The reaction of TMSA with other molecules is a condensation reaction, which involves the formation of a covalent bond between two molecules1.
Chemical Reactions Analysis
TMSA is a silane monomer which reacts with other molecules to form a polymeric network1. This reaction is a condensation reaction, which involves the formation of a covalent bond between two molecules1.
Physical And Chemical Properties Analysis
TMSA is a silane monomer used to create polymers and other materials with a variety of properties1. It is relatively easy to synthesize and is relatively stable in a variety of conditions1.
科学研究应用
Michael Addition and Alkylation Sequence
The Michael addition of organomagnesiums or -lithiums with methyl 2-(trimethylsilyl)propenoate leads to either 1:1 or 1:2 adduct anions, depending upon the reaction conditions and the reactivity of donor molecules. These adduct anions are quenched with alkyl halides or water in a highly stereoselective manner to produce α-silylated esters. This process showcases the compound's utility in stereoselective synthesis, where a rigid intramolecular chelation in the adduct anions partly accounts for the high selectivity observed (Tanaka et al., 1990).
Gas Chromatographic Analysis
In analytical chemistry, the gas chromatographic measurement of phenolic acids and alcohols in human urine demonstrates the utility of trimethyl silyl ether/ester derivatives for the quantitative analysis of urinary phenolic compounds. This research outlined suitable conditions for analyzing a broad array of urinary phenolic acids and alcohols, highlighting the compound's relevance in clinical chemistry and toxicology (Karoum, Ruthven, & Sandler, 1968).
Preparation of Methyl-2-(ω-Iodoalkyl)propenoates
The preparation of methyl-2-(ω-iodoalkyl)propenoates through ring opening of α-methylene-γ-andδ-lactones with trimethylsilyl iodide and subsequent methylation to afford the corresponding esters illustrates the compound's role in organic synthesis. This process offers a facile route to 2-carbomethoxy-1,3-butadiene, showcasing its potential in synthesizing complex organic molecules (Alanine et al., 1989).
Fragmentation Studies
The mass spectral study of trimethylsilyl derivatives of 2-alkoxyphenols, including the methyl ester of 2-propenoic acid, revealed a unique fragmentation pattern. This research aids in the identification of isomeric phenolic compounds, demonstrating the compound's importance in analytical methodologies for structural elucidation (Krauss et al., 1985).
Trimethyl Lock Mechanism
In the field of drug delivery and chemical biology, the trimethyl lock mechanism, which involves an o-hydroxydihydrocinnamic acid derivative, underscores the utility of such compounds in developing triggers for molecular release. This mechanism is significant for its rapid reaction rates, even when the electrophile is an amide and the leaving group is an amino group of a small-molecule drug, fluorophore, peptide, or nucleic acid (Levine & Raines, 2012).
安全和危害
未来方向
属性
IUPAC Name |
trimethoxysilylmethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5Si/c1-7(2)8(9)13-6-14(10-3,11-4)12-5/h1,6H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKUUKOEIMCYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074405 | |
| Record name | (Methacryloxymethyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester | |
CAS RN |
54586-78-6 | |
| Record name | (Methacryloxymethyl)trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54586-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054586786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Methacryloxymethyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, (trimethoxysilyl)methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


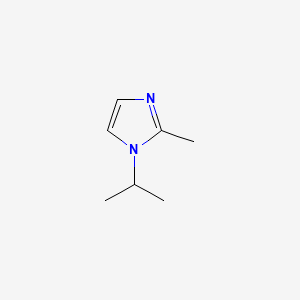

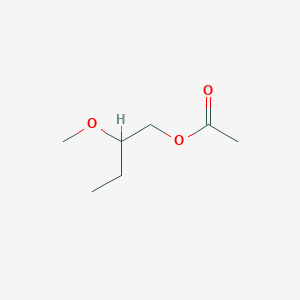
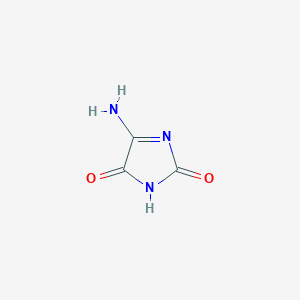
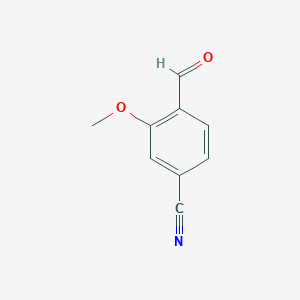
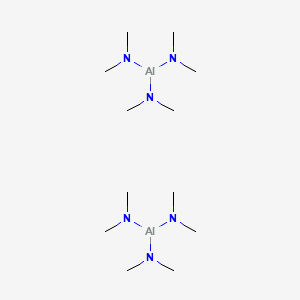
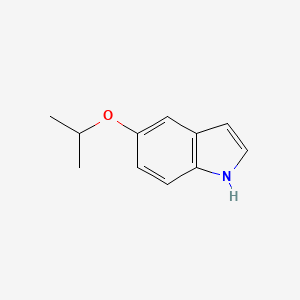
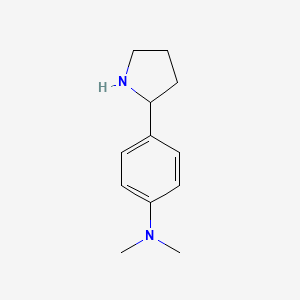
![6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one](/img/structure/B1591165.png)
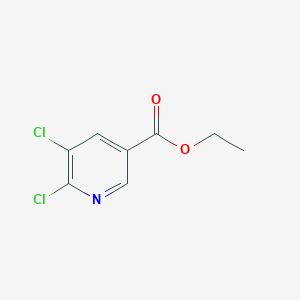
![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)
